Cas no 921165-81-3 (N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide)

N-{1-(4-メチルフェニル)-1H-1,2,3,4-テトラゾール-5-イルメチル}-3-ニトロベンズアミドは、複雑な有機化合物であり、テトラゾール環とニトロ基を有するベンズアミド誘導体です。この化合物は、医薬品中間体や材料科学分野での応用が期待される特性を持ちます。特に、テトラゾール環の高い安定性とニトロ基の反応性を併せ持つため、生体適合性材料や薬剤開発における有用な骨格として注目されています。分子設計の柔軟性が高く、構造修飾を通じて様々な機能性材料への展開が可能です。また、結晶性や熱安定性に優れた固体物性を示すため、精密有機合成における取り扱いやすさも特徴です。

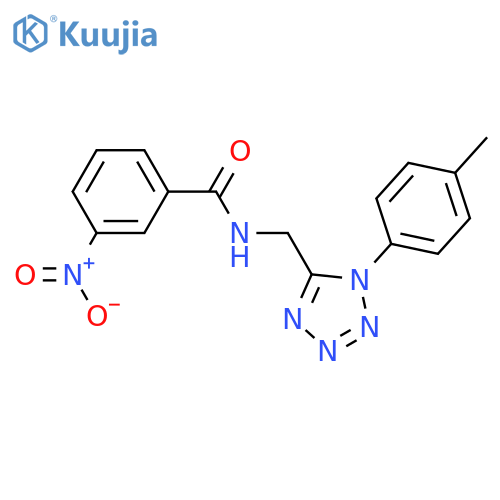

921165-81-3 structure

商品名:N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide

N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide

- N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide

- N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide

- 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

- AKOS024625441

- F2070-0548

- 921165-81-3

-

- インチ: 1S/C16H14N6O3/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-16(23)12-3-2-4-14(9-12)22(24)25/h2-9H,10H2,1H3,(H,17,23)

- InChIKey: DLAYWDHAGUDRBM-UHFFFAOYSA-N

- ほほえんだ: C(NCC1N(C2=CC=C(C)C=C2)N=NN=1)(=O)C1=CC=CC([N+]([O-])=O)=C1

計算された属性

- せいみつぶんしりょう: 338.11273833g/mol

- どういたいしつりょう: 338.11273833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 477

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 119Ų

N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2070-0548-15mg |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-20μmol |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-1mg |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-5mg |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-5μmol |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-10mg |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-4mg |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-10μmol |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-40mg |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2070-0548-2mg |

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |

921165-81-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

921165-81-3 (N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量